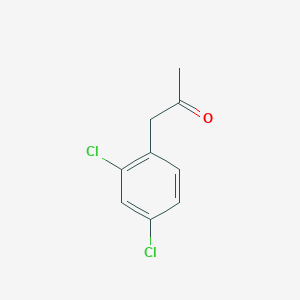

2,4-Dichlorophenylacetone

Overview

Description

2,4-Dichlorophenylacetone is an organic compound with the molecular formula C9H8Cl2O . It has a molecular weight of 203.07 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,4-Dichlorophenylacetone involves a reaction in tetrahydrofuran and toluene at temperatures between -78 and 0 degrees Celsius for 0.5 hours . The intermediate product from step A is used in this reaction .Molecular Structure Analysis

The InChI code for 2,4-Dichlorophenylacetone is 1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . The ChemSpider ID is 2015858 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2,4-Dichlorophenylacetone”, focusing on six unique applications:

Advanced Oxidation Processes (AOPs)

2,4-Dichlorophenylacetone is used in AOPs for the degradation of organic compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). AOPs are a set of processes involving the generation of highly reactive species that can degrade various pollutants .

Environmental Monitoring

This compound is utilized in the preparation of molecularly imprinted polymers (MIPs) for sensing 2,4-D residues in environmental water and mixed juice. MIPs are materials designed to have high selectivity for a specific substance .

Water Treatment

Research has been conducted on the removal of 2,4-D from simulated wastewater using materials like granular activated carbon (GAC), rice husk biochar (BRH), and multi-walled carbon nanotubes (MWCNTs) .

Agricultural Herbicides

2,4-Dichlorophenylacetone is related to 2,4-D, a synthetic plant hormone auxin used as a herbicide in crops such as rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

Synthesis of Polymers

The compound is involved in the synthesis of polymers through processes like molecular imprinting technology to create materials with specific binding sites for certain molecules .

Chemical Research

It serves as a reference compound in chemical research due to its well-documented physical and chemical properties, which are useful for comparative studies and development of new chemical entities .

Safety and Hazards

2,4-Dichlorophenylacetone is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Mechanism of Action

Target of Action

2,4-Dichlorophenylacetone, also known as 2,4-D, is a selective herbicide that primarily targets broadleaf weeds . It mimics natural auxin, a type of plant hormone, at the molecular level . The primary targets of 2,4-D are auxin receptors and auxin transport carriers .

Mode of Action

2,4-D interacts with its targets by binding to auxin receptors, which leads to an overstimulation of auxin-responsive genes . This interaction results in abnormal growth patterns in the targeted plants, leading to their eventual death . The compound also affects the actin cytoskeleton and increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene .

Biochemical Pathways

The biochemical pathways affected by 2,4-D primarily involve auxin signaling and response . The overexpression of auxin-responsive genes disrupts normal plant growth and development . Additionally, the compound’s action leads to an increase in the levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to the plant cells .

Pharmacokinetics

It is known that 2,4-d is highly water-soluble , which suggests that it can be readily absorbed and distributed in the environment

Result of Action

The primary result of 2,4-D’s action is the death of targeted plants due to uncontrolled growth . This uncontrolled growth is caused by the disruption of normal auxin signaling and response, leading to abnormalities in plant development . On a cellular level, 2,4-D can cause changes in the actin cytoskeleton and increased levels of ROS, leading to oxidative stress and cellular damage .

Action Environment

The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility means that it can be easily transported in the environment, potentially affecting non-target organisms . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

properties

IUPAC Name |

1-(2,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVVHXZQWSCZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370125 | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenylacetone | |

CAS RN |

93457-07-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)